molecular formula C12H16ClNO2 B13577334 Ethyl 2-amino-2-(3-chlorophenyl)butanoate

Ethyl 2-amino-2-(3-chlorophenyl)butanoate

Cat. No.: B13577334
M. Wt: 241.71 g/mol
InChI Key: RTVUTXRKSDYDLH-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(3-chlorophenyl)butanoate is an organic compound with a molecular formula of C12H16ClNO2. This compound is known for its unique structure, which includes an amino group, a chlorophenyl group, and an ester functional group. It is often used in various chemical and pharmaceutical applications due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-2-(3-chlorophenyl)butanoate typically involves the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. This reaction proceeds through a Knoevenagel condensation followed by a Michael addition to form the desired product. The reaction is usually carried out in ethanol as a solvent at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(3-chlorophenyl)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-amino-2-(3-chlorophenyl)butanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-(3-chlorophenyl)butanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-2-phenylbutanoate: Similar structure but lacks the chlorine atom, leading to different reactivity and biological activity.

    Ethyl 2-amino-2-(4-chlorophenyl)butanoate: Similar structure but with the chlorine atom in a different position, affecting its chemical properties.

Uniqueness

Ethyl 2-amino-2-(3-chlorophenyl)butanoate is unique due to the presence of the chlorine atom in the 3-position of the phenyl ring. This specific substitution pattern influences its reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2-amino-2-(3-chlorophenyl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-3-12(14,11(15)16-4-2)9-6-5-7-10(13)8-9/h5-8H,3-4,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVUTXRKSDYDLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)Cl)(C(=O)OCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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